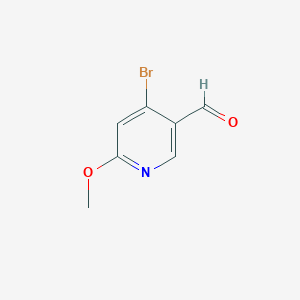
5-bromo-8-methoxy-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-8-methoxy-1,2,3,4-tetrahydronaphthalene: is an organic compound with the molecular formula C({11})H({13})BrO It is a derivative of tetrahydronaphthalene, featuring a bromine atom at the 5-position and a methoxy group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-8-methoxy-1,2,3,4-tetrahydronaphthalene typically involves the bromination of 8-methoxy-1,2,3,4-tetrahydronaphthalene. The process can be summarized as follows:
Starting Material: 8-methoxy-1,2,3,4-tetrahydronaphthalene.
Bromination: The starting material is treated with a brominating agent such as bromine (Br(_2)) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or a radical initiator.
Reaction Conditions: The reaction is typically carried out in an inert solvent such as carbon tetrachloride (CCl(_4)) or chloroform (CHCl(_3)) at a controlled temperature to ensure selective bromination at the 5-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large quantities of brominating agents and solvents in industrial reactors.
Purification: The crude product is purified through recrystallization or column chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
5-bromo-8-methoxy-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to alter the tetrahydronaphthalene ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH(_3)) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Formation of 5-substituted-8-methoxy-1,2,3,4-tetrahydronaphthalene derivatives.
Oxidation: Formation of 8-methoxy-1,2,3,4-tetrahydronaphthalene-5-carboxylic acid.
Reduction: Formation of 8-methoxy-1,2,3,4-tetrahydronaphthalene.
Scientific Research Applications
5-bromo-8-methoxy-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-8-methoxy-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The bromine and methoxy groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1,2,3,4-tetrahydronaphthalene: Lacks the methoxy group, which may affect its reactivity and applications.
8-methoxy-1,2,3,4-tetrahydronaphthalene: Lacks the bromine atom, which may influence its chemical behavior and biological activity.
5-chloro-8-methoxy-1,2,3,4-tetrahydronaphthalene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
5-bromo-8-methoxy-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity patterns that are not observed in similar compounds.
Properties
CAS No. |
89682-86-0 |
|---|---|
Molecular Formula |
C11H13BrO |
Molecular Weight |
241.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



